molecular formula C11H7Cl2FN2OS B7055398 2,5-dichloro-N'-(4-fluorophenyl)thiophene-3-carbohydrazide

2,5-dichloro-N'-(4-fluorophenyl)thiophene-3-carbohydrazide

Cat. No.: B7055398
M. Wt: 305.2 g/mol
InChI Key: JKQOCTXVIIXRLV-UHFFFAOYSA-N
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Description

2,5-dichloro-N’-(4-fluorophenyl)thiophene-3-carbohydrazide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur This compound is characterized by the presence of two chlorine atoms, a fluorophenyl group, and a carbohydrazide moiety attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N’-(4-fluorophenyl)thiophene-3-carbohydrazide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with hydrazine hydrate and 4-fluoroaniline. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N’-(4-fluorophenyl)thiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N’-(4-fluorophenyl)thiophene-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,5-dichloro-N’-(4-fluorophenyl)thiophene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide
  • 2,5-dichloro-N’-(4-chlorophenyl)thiophene-3-carbohydrazide
  • 2,5-dichloro-N’-(4-bromophenyl)thiophene-3-carbohydrazide

Uniqueness

2,5-dichloro-N’-(4-fluorophenyl)thiophene-3-carbohydrazide is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications, distinguishing it from other similar thiophene derivatives.

Properties

IUPAC Name

2,5-dichloro-N'-(4-fluorophenyl)thiophene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FN2OS/c12-9-5-8(10(13)18-9)11(17)16-15-7-3-1-6(14)2-4-7/h1-5,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQOCTXVIIXRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)C2=C(SC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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